Succinonitrile-d4
Overview
Description
Succinonitrile-d4 is a compound with the linear formula NCCD2CD2CN . It has a molecular weight of 84.11 . It is a variant of succinonitrile, which is a nitrile and a colorless waxy solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [2H]C([2H])(C#N)C([2H])([2H])C#N . This indicates that it has two carbon atoms bonded to a nitrogen atom at each end, with two deuterium atoms (D) attached to each carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that succinonitrile-based electrolytes have been used in lithium-metal batteries due to their excellent ion-conductivity and high oxidative stability .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 49-56 °C (lit.) .Scientific Research Applications
Synthesis from Glutamic Acid and Glutamine
Succinonitrile, used in the industrial production of polyamides, can be synthesized biobased from glutamic acid and glutamine, abundant in plant proteins. This synthesis via palladium(II)-catalyzed equilibrium reaction offers a new route for producing 1,4-diaminobutane (Lammens et al., 2011).
Improving Lithium-Ion Batteries
Succinonitrile enhances the thermal stability and broadens the oxidation electrochemical window of electrolytes in high-voltage lithium-ion batteries. It contributes to better cyclability and capacity retention in batteries, especially when charged to higher cut-off voltages (Renjie Chen et al., 2016).
Electrolyte Additive for Overdischarge Protection
As an electrolyte additive, succinonitrile inhibits copper corrosion, providing overdischarge protection for lithium-ion batteries. It forms a passive layer on copper surfaces, preventing corrosion and enhancing battery chemistry against overdischarge abuses (Young-soo Kim et al., 2014).
Solid-State Electrolytes in Dye-Sensitized Solar Cells
Succinonitrile serves as a solid ion conductor in dye-sensitized solar cells (DSSC). Mixed with ionic liquids, it forms a solid plastic phase electrolyte, showing promising energy conversion efficiencies. This application is significant for continuous, high-throughput DSSC manufacturing lines (Owen Byrne et al., 2015).
Plastic Crystal Nature and Molecular Structure
Succinonitrile's plastic crystal nature and molecular structure make it an efficient solvent for various salts, including ionic liquids. Its dihedral angle around single bonds and high polarity contribute to its unique properties, useful in scientific research (Michaela K Jahn et al., 2014).
Enhanced Thermal Stability in Batteries
The introduction of succinonitrile into ethylene carbonate-based electrolytes for lithium-ion batteries leads to enhanced thermal stability. It reduces gas emission at high temperatures and decreases exothermal heat, attributed to complex formation between metal atoms of the cathode and nitrile groups of succinonitrile (Young-soo Kim et al., 2011).
Thermost
able Gel Electrolytes for Solar CellsSuccinonitrile-based gel electrolytes, modified with silica nanoparticles and 1-butyl-3-methylimidazolium tetrafluoroborate, exhibit wide temperature range stability. These gel electrolytes, containing iodide and triiodide, maintain high conductivity and long-term durability in dye-sensitized solar cells (DSSCs), highlighting their potential for efficient and long-life solar energy conversion (Zhigang Chen et al., 2007).
Solid-State Ionic Conductors
Succinonitrile's high diffusivity, plasticity, and solvating power enable the preparation of materials with high ionic conductivity. These qualities make it a promising candidate for use in electrochemical devices, especially lithium batteries, due to its ability to dissolve a variety of salts effectively (Pierre-Jean Alarco et al., 2004).
Potential in Lithium Battery Solid Electrolytes
Investigations into succinonitrile doped with lithium salts reveal its potential as a solid electrolyte for lithium batteries. Its high conductivities at room temperature and mechanical flexibility make it an attractive option for secondary lithium battery applications. Certain lithium salts, due to their non-crystalline adduct formation with succinonitrile, show better conductivities and electrochemical performance (A. Abouimrane et al., 2007).
Room-Temperature Solid Electrolyte
Succinonitrile, when doped with N-methyl-N-butylpyrrolidinium iodide salt and iodine, becomes a highly conductive solid iodide/triiodide conductor. This has been successfully employed in all-solid-state dye-sensitized solar cells, demonstrating its versatility as a room-temperature solid electrolyte (Peng Wang et al., 2004).
Future Directions
Succinonitrile-based electrolytes, which would include Succinonitrile-d4, have shown promise for use in lithium-metal batteries due to their excellent ion-conductivity at room temperature and wide electrochemical stability window . This suggests potential future directions for the use of this compound in the development of advanced battery technologies .
Properties
IUPAC Name |
2,2,3,3-tetradeuteriobutanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFWCOBPZCAEA-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583502 | |
Record name | (~2~H_4_)Butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23923-29-7 | |
Record name | (~2~H_4_)Butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23923-29-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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